3-Methoxy-5-propylphenol 3-Methoxy-5-propylphenol 3-Methoxy-5-propylphenol is a natural product found in Evernia prunastri with data available.
Brand Name: Vulcanchem
CAS No.: 55136-70-4
VCID: VC19586359
InChI: InChI=1S/C10H14O2/c1-3-4-8-5-9(11)7-10(6-8)12-2/h5-7,11H,3-4H2,1-2H3
SMILES:
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol

3-Methoxy-5-propylphenol

CAS No.: 55136-70-4

Cat. No.: VC19586359

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-5-propylphenol - 55136-70-4

Specification

CAS No. 55136-70-4
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
IUPAC Name 3-methoxy-5-propylphenol
Standard InChI InChI=1S/C10H14O2/c1-3-4-8-5-9(11)7-10(6-8)12-2/h5-7,11H,3-4H2,1-2H3
Standard InChI Key ILWXLUGUJRYVST-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=CC(=C1)OC)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-Methoxy-5-propylphenol belongs to the class of alkylated methoxyphenols. Its IUPAC name is 3-methoxy-5-propylphenol, and its canonical SMILES representation is CCCC1=CC(=CC(=C1)OC)O, reflecting the propyl chain at position 5 and methoxy group at position 3 of the phenolic ring. The compound’s stereoelectronic properties are influenced by the electron-donating methoxy group and the hydrophobic propyl chain, which impact its solubility and reactivity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.55136-70-4
Molecular FormulaC10H14O2\text{C}_{10}\text{H}_{14}\text{O}_{2}
Molecular Weight166.22 g/mol
IUPAC Name3-methoxy-5-propylphenol
SMILESCCCCC1=CC(=CC(=C1)OC)O
PubChem CID15660282

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis of 3-methoxy-5-propylphenol typically involves functional group transformations on phenolic precursors. One documented method starts with 3,5-dimethoxybenzoic acid, which undergoes sequential reduction and alkylation steps. For example:

  • Reduction: The carboxylic acid group is reduced to a hydroxyl group using lithium aluminum hydride (LiAlH4_4).

  • Alkylation: The resultant diol is alkylated with a propyl halide under basic conditions to introduce the propyl chain.

An alternative route, reported in Tetrahedron Letters (1991), involves the regioselective demethylation of 3,5-dimethoxypropylbenzene using boron tribromide (BBr3_3), followed by purification via column chromatography . This method achieves a yield of 72% and emphasizes the importance of protecting group strategies in phenolic chemistry.

Physical and Chemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<1 g/L at 25°C) but exhibits high solubility in polar organic solvents like ethanol and acetone. Stability studies indicate susceptibility to oxidation under ambient conditions, necessitating storage in inert atmospheres at temperatures below 4°C.

Analytical Characterization

Spectroscopic Techniques

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm purity and identify volatile impurities. The molecular ion peak (m/zm/z 166) corresponds to the molecular weight.

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra show characteristic signals for the methoxy group (δ 3.85 ppm) and aromatic protons (δ 6.30–6.70 ppm) .

Table 2: Key NMR Signals (δ, ppm)

Proton EnvironmentChemical ShiftMultiplicity
Methoxy (-OCH3_3)3.85Singlet
Aromatic H (C-2, C-4)6.45Doublet
Aromatic H (C-6)6.65Singlet
Propyl (-CH2_2-)1.30–1.60Multiplet

Biological Activities and Applications

Antioxidant Properties

The phenolic hydroxyl group enables radical scavenging activity, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. 3-Methoxy-5-propylphenol donates hydrogen atoms to neutralize free radicals, with an IC50_{50} value comparable to that of α-tocopherol (vitamin E). This activity positions it as a candidate for stabilizing lipid-rich formulations in cosmetics and pharmaceuticals.

Medicinal Chemistry Applications

Preliminary studies suggest synergism with antibiotics against Gram-positive bacteria, though mechanistic details remain unexplored. Additionally, its lipophilicity makes it a potential enhancer of blood-brain barrier permeability in central nervous system (CNS) drug design.

Current Research and Future Directions

Knowledge Gaps

  • Physicochemical Data: Experimental determination of melting/boiling points and partition coefficients (LogP).

  • In Vivo Studies: Pharmacokinetic and toxicological profiling to assess therapeutic potential.

Emerging Applications

  • Polymer Chemistry: As a monomer for synthesizing antioxidant-rich polymers.

  • Agrochemicals: Development of eco-friendly antifungal agents leveraging its phenolic backbone.

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